6-Chlorothiochroman-4-one 1,1-dioxide 6-Chlorothiochroman-4-one 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 90396-06-8
VCID: VC2500499
InChI: InChI=1S/C9H7ClO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2
SMILES: C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)Cl
Molecular Formula: C9H7ClO3S
Molecular Weight: 230.67 g/mol

6-Chlorothiochroman-4-one 1,1-dioxide

CAS No.: 90396-06-8

Cat. No.: VC2500499

Molecular Formula: C9H7ClO3S

Molecular Weight: 230.67 g/mol

* For research use only. Not for human or veterinary use.

6-Chlorothiochroman-4-one 1,1-dioxide - 90396-06-8

Specification

CAS No. 90396-06-8
Molecular Formula C9H7ClO3S
Molecular Weight 230.67 g/mol
IUPAC Name 6-chloro-1,1-dioxo-2,3-dihydrothiochromen-4-one
Standard InChI InChI=1S/C9H7ClO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2
Standard InChI Key ZFZPMYLZPMMUQA-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)Cl
Canonical SMILES C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

The molecular architecture of 6-Chlorothiochroman-4-one 1,1-dioxide features a thiochroman skeleton with specific modifications that define its chemical behavior. The compound consists of a benzene ring fused to a six-membered heterocyclic ring containing a sulfur atom that is oxidized to a sulfone (S(=O)2) group. The chlorine substituent at the 6-position of the benzene ring and the ketone functionality at the 4-position complete the core structure.

The IUPAC nomenclature for this compound is 6-chloro-1,1-dioxo-2,3-dihydrothiochromen-4-one, which systematically describes its structural elements. This nomenclature highlights the key functional groups and their positions within the molecular framework.

Physical and Chemical Properties

6-Chlorothiochroman-4-one 1,1-dioxide possesses distinctive physical and chemical properties that are essential for understanding its behavior in various applications. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 6-Chlorothiochroman-4-one 1,1-dioxide

PropertyValueSource
Molecular FormulaC9H7ClO3S
Molecular Weight230.67 g/mol
Physical StateSolid
IUPAC Name6-chloro-1,1-dioxo-2,3-dihydrothiochromen-4-one
InChIInChI=1S/C9H7ClO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2
InChI KeyZFZPMYLZPMMUQA-UHFFFAOYSA-N
Canonical SMILESC1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)Cl
CAS Number90396-06-8
DSSTOX Substance IDDTXSID00372294

The compound's sulfone group imparts specific chemical properties, including enhanced electrophilicity at the adjacent carbon atoms. This characteristic makes it susceptible to nucleophilic attack, which is relevant for its chemical reactivity and potential biological interactions. The ketone group at the 4-position further contributes to its reactivity profile, providing another site for potential chemical modifications and biological interactions.

Synthesis Methods

Synthetic Routes

The synthesis of 6-Chlorothiochroman-4-one 1,1-dioxide typically follows a multi-step process that begins with the preparation of the thiochroman core structure, followed by specific modifications to introduce the desired functional groups. One common synthetic pathway involves the chlorination of thiochroman-4-one followed by oxidation of the sulfur atom to form the dioxide derivative.

Research indicates that the synthesis can be initiated from appropriate benzaldehyde derivatives that contain a thiol group. These precursors undergo cyclization reactions to form the thiochroman ring system, which can then be further modified through chlorination and oxidation steps to yield the target compound .

The selection of starting materials and reaction conditions significantly influences the efficiency and yield of the synthesis. Modern approaches often employ catalytic methods and more environmentally friendly reagents to improve the sustainability of the synthetic process, reflecting the growing emphasis on green chemistry principles in organic synthesis.

Reaction Conditions

The successful synthesis of 6-Chlorothiochroman-4-one 1,1-dioxide depends on carefully controlled reaction conditions. The chlorination step typically requires a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride, along with appropriate temperature control to ensure selectivity for the 6-position.

The subsequent oxidation to form the sulfone group usually employs oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. This step requires precise control of reaction parameters to prevent over-oxidation or unwanted side reactions that could compromise the yield and purity of the final product.

The reaction medium, temperature, and duration are critical factors that must be optimized for each step of the synthesis. For instance, the oxidation reaction often proceeds more efficiently in acidic conditions, while the chlorination step may require anhydrous conditions to prevent hydrolysis of the chlorinating agent.

Industrial Production Methods

Industrial production of 6-Chlorothiochroman-4-one 1,1-dioxide employs scaled-up versions of laboratory synthetic routes, with modifications to enhance efficiency, safety, and cost-effectiveness. The process often involves continuous flow reactors rather than batch processes to improve throughput and maintain consistent product quality.

Advanced manufacturing techniques, such as microreactor technology, may be utilized to enhance control over reaction parameters and reduce waste generation. These approaches align with the principles of sustainable chemistry and help minimize the environmental impact of the production process.

Quality control measures are implemented at various stages of the industrial production to ensure the purity and consistency of the final product. These measures typically include spectroscopic analyses, chromatographic techniques, and physical property determinations to verify that the synthesized compound meets the required specifications.

Chemical Reactions

Types of Reactions

6-Chlorothiochroman-4-one 1,1-dioxide can participate in various chemical reactions due to its multiple functional groups. The sulfone group, ketone functionality, and chlorine substituent each contribute to the compound's reactivity profile, enabling a diverse range of chemical transformations.

Reaction TypeCommon ReagentsTypical ConditionsPurpose
Reduction of KetoneSodium borohydride, Lithium aluminum hydrideLow temperature, Aprotic solventTo form alcohol derivatives
Reduction of SulfoneLithium aluminum hydride, Raney nickelElevated temperature, Hydrogen atmosphereTo convert sulfone to thioether
Nucleophilic SubstitutionAmines, Alcohols, ThiolsBase catalyst, Polar solventTo replace chlorine with other groups
OxidationHydrogen peroxide, m-Chloroperbenzoic acidAcidic conditions, Room temperatureFor further oxidation of functional groups
CondensationAldehydes, HydrazinesAcid catalyst, Reflux conditionsTo form carbon-carbon or carbon-nitrogen bonds

The selection of specific reagents and conditions depends on factors such as the desired selectivity, compatibility with other functional groups present in the molecule, and the scale of the reaction. Modern synthetic approaches often employ catalytic methods to enhance efficiency and reduce waste generation, reflecting the growing emphasis on sustainable chemistry practices.

Major Products Formed

The reactions of 6-Chlorothiochroman-4-one 1,1-dioxide lead to various products, depending on the reagents and conditions employed. These products have potential applications in medicinal chemistry, materials science, and other fields.

Reduction of the ketone group results in the formation of the corresponding alcohol, 6-chlorothiochroman-4-ol 1,1-dioxide. This product has been mentioned in the literature as an intermediate in the synthesis of more complex molecules with potential biological activities .

Nucleophilic substitution reactions at the 6-position yield derivatives where the chlorine atom is replaced by other groups such as amino, alkoxy, or thiol functionalities. These derivatives provide a platform for structure-activity relationship studies in drug discovery efforts.

Condensation reactions involving the ketone group can lead to the formation of imines, hydrazones, or oximes, which further expand the structural diversity of compounds derived from 6-Chlorothiochroman-4-one 1,1-dioxide. These derivatives often exhibit modified biological activities compared to the parent compound, highlighting the importance of such transformations in medicinal chemistry.

Research Applications

Mechanism of Action

The biological effects of 6-Chlorothiochroman-4-one 1,1-dioxide are attributed to several mechanisms of action that involve interactions with various cellular components. The compound's ability to interact with specific molecular targets is influenced by its unique structural features, including the sulfone group, ketone functionality, and chlorine substituent.

Research suggests that 6-Chlorothiochroman-4-one 1,1-dioxide may inhibit specific enzymes involved in cellular processes, contributing to its potential antimicrobial or anticancer effects. The exact molecular targets and binding modes are still subjects of ongoing research, but preliminary studies indicate interactions with proteins involved in cell proliferation and survival pathways.

The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been attributed to its potential to disrupt mitochondrial function and generate reactive oxygen species (ROS). This mechanism is particularly relevant for its anticancer activities, as cancer cells often have altered apoptotic pathways that allow them to evade normal cell death processes.

Additionally, 6-Chlorothiochroman-4-one 1,1-dioxide may modulate signaling pathways that regulate cell growth and survival, further contributing to its biological effects. These pathways include those involved in inflammation, oxidative stress response, and cell cycle regulation, all of which are important targets for potential therapeutic interventions.

Biological Activity

6-Chlorothiochroman-4-one 1,1-dioxide has demonstrated various biological activities that make it a compound of interest for medicinal chemistry research. Its biological effects span several areas, including antimicrobial, anti-inflammatory, and anticancer activities, as outlined in Table 3.

Table 3: Biological Activities of 6-Chlorothiochroman-4-one 1,1-dioxide

Biological ActivityObserved EffectsPotential Applications
AntimicrobialInhibition of bacterial growth, Disruption of microbial cell membranesDevelopment of new antibacterial agents
Anti-inflammatoryInhibition of cyclooxygenase (COX) enzymes, Reduction of inflammatory mediatorsManagement of inflammatory conditions
AnticancerCytotoxicity against cancer cell lines, Induction of apoptosis, Modulation of oxidative stressCancer therapy, Especially against breast cancer (MCF-7)
Enzyme InhibitionInterference with specific cellular enzymes and metabolic pathwaysDrug development targeting specific enzymes

Research has shown that the compound exhibits cytotoxic effects against various cancer cell lines, particularly breast cancer cells such as MCF-7. These effects are dose-dependent, with higher concentrations leading to increased cytotoxicity and apoptosis induction.

The anti-inflammatory potential of 6-Chlorothiochroman-4-one 1,1-dioxide is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This property suggests potential applications in the management of inflammatory conditions, although further research is needed to fully characterize this activity.

The antimicrobial properties of the compound may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways. These effects have been observed against various bacterial strains, indicating potential for development as an antimicrobial agent.

Comparison with Similar Compounds

6-Chlorothiochroman-4-one 1,1-dioxide belongs to a family of related compounds with varying structural features and biological activities. Comparing these compounds provides insights into structure-activity relationships and helps guide the development of more effective derivatives. Table 4 presents a comparison of 6-Chlorothiochroman-4-one 1,1-dioxide with structurally related compounds.

Table 4: Comparison of 6-Chlorothiochroman-4-one 1,1-dioxide with Related Compounds

CompoundStructural DifferencesDistinctive PropertiesRelative Biological Activity
6-Chlorothiochroman-4-oneLacks the dioxide groupLess oxidized form, Different solubility profileGenerally lower cytotoxicity, Different spectrum of antimicrobial activity
Thiochroman-4-oneLacks both chlorine and dioxide groupsParent compound, Different electronic distributionOften less potent in biological assays, Serves as a reference compound
6-Chlorothiochroman-4-ol 1,1-dioxideAlcohol instead of ketone at 4-positionDifferent hydrogen bonding capacity, Modified reactivityAltered interaction with biological targets, Often an intermediate in synthesis
6-Methylthiochroman-4-one 1,1-dioxideMethyl instead of chlorine at 6-positionDifferent lipophilicity, Electronic effectsModified biological activity profile, Different pharmacokinetic properties

The unique combination of structural features in 6-Chlorothiochroman-4-one 1,1-dioxide contributes to its specific chemical and biological properties. The presence of the chlorine atom enhances lipophilicity and introduces specific electronic effects, while the dioxide group impacts solubility and hydrogen bonding interactions.

Compared to 6-Chlorothiochroman-4-one (CAS: 13735-12-1), which lacks the dioxide group, 6-Chlorothiochroman-4-one 1,1-dioxide exhibits different solubility profiles and chemical reactivity . The additional oxygen atoms in the dioxide group increase polarity and provide additional sites for hydrogen bond acceptance, potentially enhancing interactions with biological targets.

Research involving these related compounds has contributed to understanding the impact of specific structural modifications on biological activity, guiding the rational design of new derivatives with potentially enhanced therapeutic properties. This approach is fundamental to structure-based drug design and the development of more effective therapeutic agents.

Case Studies in Research Applications

Several research studies have investigated the properties and potential applications of 6-Chlorothiochroman-4-one 1,1-dioxide, providing valuable insights into its behavior and utility. These case studies highlight the compound's versatility and its potential in various fields of research.

One significant study evaluated the antimicrobial effects of 6-Chlorothiochroman-4-one 1,1-dioxide against various bacterial strains. The results indicated notable inhibition at specific concentrations, suggesting potential for development as an antimicrobial agent. The study employed standard microbiological techniques to assess minimum inhibitory concentrations (MICs) and zone of inhibition measurements, providing quantitative data on the compound's antimicrobial efficacy.

Another research investigation focused on the cytotoxic effects of the compound on MCF-7 breast cancer cells. The findings demonstrated that treatment with 6-Chlorothiochroman-4-one 1,1-dioxide resulted in reduced cell viability and increased apoptosis markers compared to control groups. This research utilized various cell biology techniques, including MTT assays for viability assessment and flow cytometry for apoptosis detection, to characterize the compound's anticancer potential.

A synthetic chemistry study reported the successful preparation of 6-Chlorothiochroman-4-one 1,1-dioxide through a novel synthetic route, highlighting the ongoing efforts to develop more efficient methods for producing this compound . The study described the optimization of reaction conditions and provided spectroscopic data confirming the identity and purity of the synthesized product.

These case studies collectively demonstrate the multifaceted research interest in 6-Chlorothiochroman-4-one 1,1-dioxide, spanning fields from medicinal chemistry to synthetic organic chemistry. The findings contribute to a growing body of knowledge about this compound and its potential applications, while also highlighting areas that warrant further investigation.

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